molecular formula C9H15N3O B13315218 1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine

1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13315218
M. Wt: 181.23 g/mol
InChI Key: CBBWWAUMKYLJGJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a methyloxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with 2-methyloxirane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyloxolan moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

    1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazole: Similar structure but lacks the amine group.

    3-(2-Methyloxolan-2-yl)-1H-pyrazol-5-amine: Similar structure but lacks the methyl group on the pyrazole ring.

Uniqueness: 1-Methyl-3-(2-methyloxolan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both the methyloxolan moiety and the amine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-5-(2-methyloxolan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-9(4-3-5-13-9)7-6-8(10)12(2)11-7/h6H,3-5,10H2,1-2H3

InChI Key

CBBWWAUMKYLJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)C2=NN(C(=C2)N)C

Origin of Product

United States

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